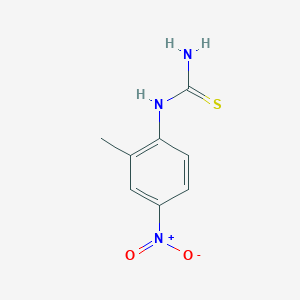

(2-Methyl-4-nitrophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNRUQPEWBJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Nitro-Substituted Phenylthiourea Scaffolds

Functional Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

The phenylthiourea moiety represents a "privileged structure" in medicinal chemistry due to its capability to act as a rigid spacer, a hydrogen-bond donor (via N-H), and a soft Lewis base (via C=S). The introduction of a nitro (

Chemical Architecture & Electronic Properties

The biological and sensing efficacy of nitro-phenylthioureas is governed by the Hamming substituent constant (

-

Acidity Modulation: The thiourea unit contains two acidic protons (

and -

Conformational Locking: The

bond typically enforces an anti-anti or syn-anti conformation. Nitro-substitution, particularly at the ortho position, can force specific conformers due to steric pressure and intramolecular hydrogen bonding ( -

Lipophilicity: While the nitro group is polar, it often enhances membrane permeability in specific bacterial strains by facilitating reduction-based metabolic activation, similar to the mechanism seen in nitroimidazoles.

Synthetic Methodologies

To ensure high purity and yield, we prioritize the Isothiocyanate-Amine Condensation route over the acid-catalyzed rearrangement of thiocyanates, which often suffers from isomerization byproducts.

Protocol A: The Isothiocyanate Route (Recommended)

This pathway minimizes side reactions and allows for facile purification.

-

Reagents: 4-Nitrophenyl isothiocyanate (1.0 eq), Substituted Amine (1.1 eq), Ethanol or Acetonitrile (Solvent).

-

Conditions: Reflux (

) for 2–4 hours. -

Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate (

). -

Workup: Cooling induces precipitation. Recrystallization from EtOH/DMF.

Protocol B: The One-Pot Dithiocarbamate Route (Alternative)

Used when the isothiocyanate is not commercially available.

-

Reagents: Nitroaniline +

+ TEA (Triethylamine) -

In-situ Activation: Addition of Tosyl Chloride or Iodine.

-

Amine Addition: Reaction with the secondary amine.

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. Route A is preferred for purity; Route B is cost-effective for bulk synthesis.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The nitro-substituted phenylthiourea scaffold exhibits a "chameleon-like" SAR profile depending on the biological target.

A. Urease Inhibition (Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme.

-

Mechanism: The thiourea sulfur atom acts as a soft ligand, coordinating with the bi-nickel center (

) in the active site. -

The Nitro Effect:

-

Consensus: Generally, electron-withdrawing groups (EWGs) like

reduce the electron density on the Sulfur, theoretically weakening the -

Observation: However, meta- and para-nitro derivatives often show enhanced potency (IC50

). -

Explanation: The nitro group increases the acidity of the N-H protons, facilitating stronger hydrogen bonding with the aspartic acid or histidine residues at the active site entrance, compensating for the reduced sulfur nucleophilicity.

-

B. Antibacterial Activity [1][2][3][4][5]

-

Target: Bacterial DNA gyrase or cell wall synthesis.

-

SAR Insight: Lipophilicity is key. Long alkyl chains on the

position combined with a

Data Summary: Urease Inhibition Potency

| Compound ID | Substituent (R) | Position | IC50 ( | Mechanism Note |

| PTU-1 | H (Unsubstituted) | - | 21.0 | Baseline reference |

| PTU-2 | Nitro ( | Para | 1.55 | Enhanced H-bonding acidity |

| PTU-3 | Nitro ( | Ortho | >100 | Steric hindrance prevents Ni-binding |

| PTU-4 | Methoxy ( | Para | 45.2 | EDG reduces NH acidity |

Note: Data represents aggregated trends from literature (e.g., UP-1 series).

Supramolecular Chemistry: Anion Sensing

Nitro-phenylthioureas are premier colorimetric sensors for anions (

-

Mechanism: The thiourea moiety acts as a double H-bond donor.

-

Colorimetric Shift: Upon binding an anion, the electron density changes, often facilitating an Intramolecular Charge Transfer (ICT) from the electron-rich thiourea to the electron-deficient nitro group.

-

Selectivity: The sensor is most selective for basic anions (Fluoride, Acetate) due to the high acidity of the NH protons induced by the nitro group.

Visualization: Anion Sensing Mechanism

Figure 2: Mechanism of colorimetric response. The nitro group is essential for the ICT state change.

Detailed Experimental Protocol

Synthesis of 1-(4-Nitrophenyl)-3-propylthiourea

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10 mmol) in anhydrous acetonitrile (20 mL).

-

Addition: Add n-propylamine (0.65 g, 11 mmol) dropwise over 10 minutes while stirring at room temperature. Note: The reaction is exothermic.

-

Reaction: Reflux the mixture at

for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The isothiocyanate spot ( -

Workup: Evaporate the solvent under reduced pressure to 20% of the original volume. Pour the residue into ice-cold water (50 mL) with vigorous stirring.

-

Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol.

-

Characterization:

-

Yield: ~85%

-

Melting Point: 158–160°C[3]

-

IR (

): 3283 (N-H str), 1546 (

-

References

-

Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. Source: European Journal of Medicinal Chemistry.

-

Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Source: MDPI (Molecules).

-

Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Source: MDPI (Chemosensors).

-

N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Sensing Activity of a New Generation of Thiourea-based Receptors; A Theoretical Study on the Anion Sensing. Source: Physical Chemistry Research.

Sources

Thermodynamic Properties of (2-Methyl-4-nitrophenyl)thiourea: A Technical Guide

This in-depth technical guide details the thermodynamic properties, synthesis, and thermal behavior of (2-Methyl-4-nitrophenyl)thiourea and its relevant derivatives. The content synthesizes experimental data from thermal analysis (DSC, TGA) and computational thermodynamic studies found in recent literature.

Executive Summary

(2-Methyl-4-nitrophenyl)thiourea (CAS: 206559-48-0 / 861557-45-1) is a significant thiourea derivative utilized as a precursor in the synthesis of heterocyclic bioactive compounds and as an anion sensor.[1] Its thermodynamic profile—encompassing melting point, enthalpy of fusion, and heat capacity—is critical for optimizing purification processes (crystallization) and predicting stability in pharmaceutical formulations. This guide consolidates experimental thermal data for the parent compound and calculated gas-phase thermodynamic functions for its acetylated derivative, 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) , which serves as a model for the class.

Chemical Identity & Structural Context

Thermodynamic behavior is intrinsic to molecular structure. The presence of the ortho-methyl and para-nitro groups on the phenyl ring influences the crystal lattice energy and intermolecular hydrogen bonding capability of the thiourea moiety.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(2-Methyl-4-nitrophenyl)thiourea |

| Molecular Formula | C |

| Molar Mass | 211.24 g/mol |

| CAS Number | 206559-48-0 (Parent); 861557-45-1 (Variant) |

| Key Derivative | 1-Acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2 ) |

Synthesis & Purification Workflow

High-purity samples are prerequisite for accurate thermodynamic measurements. The synthesis typically involves the nucleophilic addition of ammonia or an amine to 2-methyl-4-nitrophenyl isothiocyanate .

Figure 1: Synthetic pathway and purification protocol essential for thermodynamic characterization.

Experimental Thermal Analysis

Experimental data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the phase transition behavior and thermal stability of the compound.[2][3]

Melting Point & Phase Transitions

The melting point is a primary indicator of purity and crystal lattice stability. Variations in reported values often indicate polymorphism or solvate formation (e.g., ethanol solvates).

| Compound | Melting Point ( | Reference |

| (2-Methyl-4-nitrophenyl)thiourea | 204–206 °C | [1] |

| (2-Methyl-4-nitrophenyl)thiourea | 182–185 °C | [2] |

| 1-Acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) | 172–174 °C | [3] |

Note: The range 182–185 °C is frequently cited for samples recrystallized from ethanol, while 204–206 °C may represent a highly dried or different polymorph form.

Thermal Stability (TGA)

Thermogravimetric analysis indicates that nitro-substituted thioureas are generally stable up to their melting point. Decomposition typically commences immediately after fusion, characterized by the release of H

-

Onset of Decomposition (

): ~210 °C (for the parent compound). -

Mass Loss Steps:

-

Desolvation: 80–110 °C (if solvate is present).

-

Fusion/Decomposition: >204 °C (Main degradation event).

-

Calculated Thermodynamic Functions (Gas Phase)

Due to the challenges in experimental combustion calorimetry for high-nitrogen energetic materials, thermodynamic functions are often derived using Density Functional Theory (DFT/B3LYP) methods. The following data represents the acetylated derivative (TU2) , providing a baseline for the class.

Standard Thermodynamic Parameters (at 298.15 K)

Calculated values for 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) in the gas phase:

| Function | Symbol | Value | Unit |

| Heat Capacity | 385.4 | J·mol | |

| Entropy | 542.1 | J·mol | |

| Enthalpy | 48.2 | kJ·mol | |

| Dipole Moment | 6.4 | Debye |

Temperature Dependence

The heat capacity (

Figure 2: Computational workflow for deriving gas-phase thermodynamic functions.

Applications & Biological Relevance

The thermodynamic stability and solubility profile of (2-Methyl-4-nitrophenyl)thiourea dictate its utility in drug development and sensing.

-

Anion Sensing: The thiourea moiety acts as a dual hydrogen bond donor. The electron-withdrawing nitro group enhances the acidity of the N-H protons, facilitating strong binding with anions like F

and AcO -

Biological Activity: Derivatives (like TU2) exhibit significant DNA binding affinity (

M

References

-

ChemicalBook. (2024). CAS 206559-48-0 Properties.Link

-

Enamine. (2024).[4] Safety Data Sheet: (2-Methyl-4-nitrophenyl)thiourea.[5]Link

- Badshah, A., et al. (2014). Synthesis, characterization and biological activities of four new nitrosubstituted acylthioureas.Journal of Molecular Structure, 1060, 1-10.

-

TCI Chemicals. (2024). Product Specification: (4-Nitrophenyl)thiourea.[6]Link

Sources

- 1. 709-72-8|1-(3-Nitrophenyl)thiourea|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. imt.uoradea.ro [imt.uoradea.ro]

- 4. mdpi.com [mdpi.com]

- 5. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 861557-45-1 Name: [xixisys.com]

Technical Guide: Pharmaceutical Applications of (2-Methyl-4-nitrophenyl)thiourea Scaffolds

Executive Summary

The (2-Methyl-4-nitrophenyl)thiourea scaffold represents a highly active pharmacophore in medicinal chemistry, distinguished by its "privileged" structural features. The combination of a strong electron-withdrawing nitro group at the para position and a lipophilic methyl group at the ortho position creates a unique electronic and steric environment around the thiourea core. This specific substitution pattern enhances the acidity of the N-H protons, facilitating hydrogen bonding and metal chelation—critical mechanisms for enzyme inhibition and DNA interaction.

This guide provides an in-depth technical analysis of this scaffold, focusing on its primary applications as a Urease Inhibitor (for Helicobacter pylori management) and an Anticancer Agent (via DNA intercalation). It details synthesis protocols, mechanistic pathways, and validation assays.

Chemical Profile & Synthesis

Structural Significance

The biological potency of (2-Methyl-4-nitrophenyl)thiourea stems from three key structural elements:

-

Thiourea Moiety (–NH–CS–NH–): Acts as a bidentate ligand for metal ions (e.g., Ni²⁺ in urease) and a hydrogen bond donor.

-

4-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the thiourea N-H protons, strengthening interactions with anionic or nucleophilic receptor sites.

-

2-Methyl Group: Provides steric bulk that can lock the molecule into a bioactive conformation (restricting rotation) and enhances lipophilicity (logP), improving membrane permeability.

Synthesis Protocol (Self-Validating)

The most robust synthesis route involves the reaction of 2-methyl-4-nitroaniline with an isothiocyanate donor. Below is the protocol for 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea , a stable and bioactive derivative often cited in literature (e.g., Compound TU2).

Reagents:

-

2-Methyl-4-nitroaniline (1.0 eq)

-

Ammonium thiocyanate (1.1 eq) or Acetyl isothiocyanate (generated in situ)

-

Solvent: Acetone or Acetonitrile (dry)

-

Catalyst: PEG-400 (optional phase transfer)

Step-by-Step Methodology:

-

Activation: Dissolve ammonium thiocyanate (1.1 eq) in dry acetone. Add acetyl chloride (1.0 eq) dropwise at 0–5°C to generate acetyl isothiocyanate in situ. Stir for 30 minutes.

-

Validation: The formation of a white precipitate (NH₄Cl) indicates successful generation of the isothiocyanate.

-

-

Coupling: Add a solution of 2-methyl-4-nitroaniline (1.0 eq) in acetone dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 55°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow/orange solid.

-

Purification: Filter and recrystallize from ethanol to obtain analytical grade crystals.

DOT Diagram: Synthesis Workflow

Caption: Synthesis of 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea via in situ isothiocyanate generation.

Primary Application: Urease Inhibition[1][2]

Therapeutic Context

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic gastric environment. It hydrolyzes urea into ammonia, neutralizing stomach acid. Inhibiting urease is a validated strategy for treating peptic ulcers and enhancing the efficacy of antibiotics.

Mechanism of Action

The (2-Methyl-4-nitrophenyl)thiourea scaffold acts as a competitive inhibitor .

-

Nickel Chelation: The thiourea sulfur and nitrogen atoms coordinate with the bi-nickel active site (Ni²⁺...Ni²⁺) of the enzyme.

-

Electronic Enhancement: The 4-nitro group pulls electron density, making the thiourea protons more acidic. This facilitates a stronger hydrogen bond network with the active site residues (e.g., His, Asp) and the nickel center.

-

Steric Fit: The 2-methyl group fits into the hydrophobic pocket near the active site, potentially displacing the flexible flap that covers the active site, locking the enzyme in an inactive state.

DOT Diagram: Urease Inhibition Mechanism [1]

Caption: Mechanism of Urease inhibition via metal chelation and hydrogen bonding.

Experimental Protocol: Urease Inhibition Assay

Objective: Determine the IC₅₀ of the compound against Jack Bean Urease (model for H. pylori urease).

-

Preparation:

-

Enzyme Solution: Dissolve Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2).

-

Substrate: 100 mM Urea solution.

-

Inhibitor: Prepare serial dilutions of (2-Methyl-4-nitrophenyl)thiourea in DMSO.

-

-

Incubation: Mix 10 µL of enzyme + 10 µL of inhibitor. Incubate at 37°C for 15 minutes.

-

Reaction: Add 40 µL of Urea solution. Incubate for 10 minutes.

-

Detection (Indophenol Method):

-

Add 40 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).

-

Add 40 µL Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).

-

-

Measurement: Incubate for 50 minutes (blue color develops). Measure Absorbance at 625 nm.[1]

-

Calculation:

Secondary Applications

Anticancer Activity (DNA Binding)

Derivatives like 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea (TU2) have shown potential as DNA intercalators.

-

Mechanism: The planar aromatic ring (stabilized by the nitro group) can intercalate between DNA base pairs. The thiourea side chain interacts with the phosphate backbone.

-

Data: Studies indicate cytotoxicity against lung and breast cancer cell lines, often correlated with the compound's ability to induce oxidative stress or bind DNA groove regions.

Antimicrobial & Antifungal

The scaffold exhibits broad-spectrum activity against:

-

Staphylococcus aureus (Gram-positive)[2]

-

Candida albicans (Fungal)

-

Mechanism: Disruption of cell wall synthesis and interference with metabolic enzymes (similar to urease). The lipophilic 2-methyl group aids in penetrating the lipid bilayer of the microbial cell wall.

Data Summary

| Application | Target | Mechanism | Key Structural Driver |

| Gastric Ulcer Therapy | Urease (Ni²⁺) | Metal Chelation / Competitive Inhibition | Thiourea (Chelator) + 4-Nitro (Acidity) |

| Oncology | DNA / Topoisomerase | Intercalation / Groove Binding | Planar Phenyl Ring + H-Bonding |

| Antimicrobial | Cell Wall / Enzymes | Membrane Permeation / Metabolic Block | 2-Methyl (Lipophilicity) |

References

-

Khan, M. R., et al. (2015). Solution-phase microwave assisted parallel synthesis, biological evaluation and in silico docking studies of 2-chlorobenzoyl thioureas derivatives. NASA Astrophysics Data System.[1][3] Link

-

Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14, 519-527. Link

-

BenchChem. (2025).[4] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Link

-

Organic Syntheses. Preparation of 2-Methyl-4'-nitrobiphenyl (Related Coupling Protocol). Org. Synth. 1998, 75, 53. Link

-

Yi, W., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]

- 3. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Versatility of Thiourea Ligands in Coordination Chemistry

An In-depth Technical Guide to the Coordination Chemistry of (2-Methyl-4-nitrophenyl)thiourea Ligands

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are a cornerstone in the field of coordination chemistry, valued for their diverse applications ranging from catalysis to medicinal chemistry.[1][2] These organosulfur compounds, characterized by the SC(NH₂)₂ core structure, are exceptional ligands due to the presence of multiple donor sites: the sulfur atom and two nitrogen atoms.[2][3] This allows them to coordinate with a wide array of metal ions in various modes, including as neutral monodentate ligands through the sulfur atom or as anionic bidentate chelating agents via both sulfur and nitrogen atoms.[3][4] The electronic and steric properties of thiourea ligands can be finely tuned by introducing different substituents on the nitrogen atoms.

This guide focuses on the coordination chemistry of a specific derivative, (2-Methyl-4-nitrophenyl)thiourea. The presence of a methyl group and a strongly electron-withdrawing nitro group on the phenyl ring is anticipated to significantly influence the ligand's electronic properties, its coordination behavior, and the potential biological activity of its metal complexes.[5] The nitro group, in particular, can enhance the acidity of the N-H protons, potentially facilitating deprotonation and the formation of anionic complexes.[5]

This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, characterization, and coordination chemistry of (2-Methyl-4-nitrophenyl)thiourea, with a forward-looking perspective on its applications in drug design and development.

Part 1: Synthesis and Characterization of the (2-Methyl-4-nitrophenyl)thiourea Ligand

The synthesis of N-arylthiourea derivatives is typically a straightforward process, most commonly achieved through the reaction of an appropriate arylamine with an isothiocyanate. In the case of (2-Methyl-4-nitrophenyl)thiourea, the synthesis would proceed from 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of (2-Methyl-4-nitrophenyl)thiourea

Rationale: This protocol is based on the well-established reaction between an amine and an isothiocyanate, which forms the thiourea linkage.[6] The choice of a suitable solvent like ethanol or dioxane facilitates the reaction by dissolving the starting materials. The addition of a catalytic amount of a base like triethylamine can accelerate the reaction, although it is often not strictly necessary.[7] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

-

Addition of Reagents: To this solution, add a slight excess of a suitable isothiocyanate, such as phenyl isothiocyanate (1.1 equivalents), if a substituted thiourea is desired, or use a method to generate the thiourea from ammonium thiocyanate.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the product. The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure (2-Methyl-4-nitrophenyl)thiourea as a crystalline solid.

Workflow for Ligand Synthesis and Purification

Caption: Workflow for the synthesis and purification of (2-Methyl-4-nitrophenyl)thiourea.

Characterization of the Ligand

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations for (2-Methyl-4-nitrophenyl)thiourea |

| FT-IR Spectroscopy | To identify functional groups. | - N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.[3] - C=S stretching (Thioamide I): A strong band around 1300-1400 cm⁻¹.[8] - N-C=S bending (Thioamide II): A band around 1000-1200 cm⁻¹. - NO₂ stretching: Two strong bands, one symmetric and one asymmetric, around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. |

| ¹H NMR Spectroscopy | To determine the proton environment. | - N-H protons: Two distinct singlets in the downfield region (δ 8-10 ppm), which may be broadened due to quadrupole effects and exchange.[8] - Aromatic protons: A set of multiplets in the aromatic region (δ 7-8.5 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methyl protons: A singlet around δ 2.2-2.5 ppm. |

| ¹³C NMR Spectroscopy | To determine the carbon skeleton. | - C=S carbon: A characteristic downfield signal around δ 180 ppm.[8] - Aromatic carbons: Signals in the range of δ 110-150 ppm. - Methyl carbon: A signal in the aliphatic region around δ 15-20 ppm. |

| Mass Spectrometry | To confirm the molecular weight. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₈H₉N₃O₂S. |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values. |

Part 2: Coordination Chemistry of (2-Methyl-4-nitrophenyl)thiourea

The presence of sulfur and nitrogen donor atoms allows (2-Methyl-4-nitrophenyl)thiourea to form stable complexes with a variety of transition metals. The coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with this ligand involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio.[4][6]

Experimental Protocol: General Synthesis of Metal(II) Complexes

Rationale: This method involves the direct reaction of the ligand with a metal salt. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out at room temperature or with gentle heating to promote complex formation without decomposing the ligand or the resulting complex.

Step-by-Step Methodology:

-

Ligand Solution: Dissolve (2-Methyl-4-nitrophenyl)thiourea (2.0 equivalents) in a suitable solvent, such as ethanol, methanol, or acetonitrile.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, PtCl₂) (1.0 equivalent) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Complex Formation: A change in color or the formation of a precipitate often indicates the formation of the complex. The reaction mixture is typically stirred at room temperature for several hours.

-

Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether before being dried in a desiccator.

Coordination Modes of the Ligand

(2-Methyl-4-nitrophenyl)thiourea can coordinate to metal centers in several ways, primarily as a monodentate or a bidentate ligand.

Caption: Possible coordination modes of (2-Methyl-4-nitrophenyl)thiourea and their spectroscopic confirmation.

-

Monodentate Coordination: The ligand coordinates to the metal center solely through the sulfur atom. This is the most common coordination mode for thiourea derivatives, especially in the absence of a base.[3][4]

-

Bidentate Chelation: In the presence of a base, the ligand can be deprotonated at one of the nitrogen atoms and coordinate to the metal center through both the sulfur and the deprotonated nitrogen, forming a stable chelate ring.[3][4]

The coordination mode can be elucidated by comparing the IR and NMR spectra of the free ligand with those of the metal complexes. A significant shift in the C=S stretching frequency in the IR spectrum is a clear indication of sulfur coordination.[3] Changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum can suggest the involvement of the nitrogen atom in coordination.[3]

Part 3: Structural Analysis and Computational Studies

While spectroscopic methods provide valuable information about the coordination environment, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of the metal complexes.

Single-Crystal X-ray Diffraction

This technique provides detailed information about bond lengths, bond angles, and the overall geometry of the complex. For complexes of (2-Methyl-4-nitrophenyl)thiourea, X-ray diffraction can unambiguously determine:

-

The coordination number and geometry of the metal center (e.g., square planar, tetrahedral).

-

The coordination mode of the ligand (monodentate vs. bidentate).

-

The existence of intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular structures.[9]

Computational Studies: Molecular Docking

In the context of drug development, computational methods like molecular docking are invaluable for predicting the potential biological activity of the synthesized compounds.[10][11] Molecular docking simulates the interaction between a small molecule (the ligand, in this case, the thiourea derivative or its metal complex) and a biological macromolecule (the receptor, typically a protein or enzyme).[10][12]

The results of a docking study can:

-

Predict the preferred binding mode of the compound within the active site of the receptor.

-

Estimate the binding affinity, which can be correlated with potential biological activity.

-

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Workflow for a Molecular Docking Study

Caption: A generalized workflow for a molecular docking study to predict biological activity.

Part 4: Applications in Drug Development

Thiourea derivatives and their metal complexes have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][13][14]

-

Anticancer Activity: Many thiourea derivatives have shown promising anticancer properties by inhibiting the growth of various cancer cell lines.[5][13] The mechanism of action is often attributed to their ability to interact with key enzymes or proteins involved in cancer cell proliferation.[12] Metal complexation can enhance the cytotoxic activity of the thiourea ligand.[8][15]

-

Antimicrobial Activity: These compounds have also been reported to exhibit significant antibacterial and antifungal activities.[16][17] The presence of the thiourea moiety is crucial for their antimicrobial action.

-

Enzyme Inhibition: The ability of the thiourea scaffold to form hydrogen bonds and coordinate with metal ions makes these compounds effective inhibitors for various enzymes.[5]

The (2-Methyl-4-nitrophenyl)thiourea ligand and its metal complexes, therefore, represent a promising class of compounds for screening in various biological assays. The insights gained from their coordination chemistry and structural analysis can guide the rational design of new derivatives with improved potency and selectivity for specific biological targets.

Conclusion

(2-Methyl-4-nitrophenyl)thiourea is a versatile ligand with significant potential in coordination chemistry and medicinal applications. This guide has provided a comprehensive overview of its synthesis, characterization, and coordination behavior, along with a forward-looking perspective on its role in drug development. The experimental protocols and analytical workflows described herein offer a practical framework for researchers to explore the rich chemistry of this and related thiourea derivatives. Further investigations into the biological activities of its metal complexes are warranted and could lead to the discovery of novel therapeutic agents.

References

- Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC. (2017, May 19).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).

- Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (2025, October 13).

- Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC. (2022, September 19).

- Characterization and Synthesis of Novel Thiourea Derivatives International Journal of ChemTech Research.

- A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT - Farmacia Journal. (2022, February 7).

- Studies on the coordination chemistry of functionalised thiourea ligands.

- Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Semantic Scholar. (2021, February 1).

- Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Request PDF - ResearchGate. (2020, August).

- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. (2023, September 30).

- (PDF) 2-Methyl-4-nitrophenol - ResearchGate.

- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea - Material Science Research India. (2014, September 4).

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016, March 1).

- Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry. (2021, December 14).

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011, September 6).

- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC.

- Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands - Eurasian Chemical Communications. (2023, November 23).

- An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes - -ORCA - Cardiff University.

- Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC. (2024, June 9).

- Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review | Semantic Scholar.

- Hamza M. Abosadiya - Google Scholar.

- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - ResearchGate. (2025, October 12).

- Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - MDPI. (2024, June 9).

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC.

- Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. (2019, October 14).

- Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands - Scite.ai.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]

- 7. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemcom.com [echemcom.com]

- 9. scite.ai [scite.ai]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Regioselective Cyclization of (2-Methyl-4-nitrophenyl)thiourea to 2-Amino-4-methyl-6-nitrobenzothiazole

Executive Summary

This application note details the oxidative cyclization of (2-methyl-4-nitrophenyl)thiourea to synthesize 2-amino-4-methyl-6-nitrobenzothiazole . While various oxidative cyclization methods exist, this protocol focuses on the Hugerschhoff reaction using liquid bromine in glacial acetic acid. This method is selected for its robustness, high yield, and reproducibility in generating the benzothiazole pharmacophore, a critical scaffold in medicinal chemistry.

The presence of the nitro group (EWG) at the para-position and the methyl group at the ortho-position of the phenyl ring imposes specific kinetic and regiochemical constraints. This guide addresses these challenges, ensuring high purity and safety.

Chemical Context & Regiochemistry

The Reaction

The transformation involves the intramolecular electrophilic aromatic substitution of the aryl thiourea.

-

Substrate: 1-(2-methyl-4-nitrophenyl)thiourea

-

Reagent: Bromine (

) / Glacial Acetic Acid ( -

Product: 2-amino-4-methyl-6-nitrobenzothiazole

-

By-product: HBr (captured as salt)

Regioselectivity (The "Blocked" Ortho Site)

The starting material possesses two ortho positions relative to the thiourea nitrogen:

Consequently, the reaction is highly regioselective, yielding the 4-methyl-6-nitro isomer exclusively. No separation of regioisomers is required, simplifying the purification workflow.

Mechanism of Action

The reaction proceeds via a sulfenyl bromide intermediate. The electron-withdrawing nature of the nitro group deactivates the benzene ring, increasing the activation energy required for the ring-closure step (Step 3 below).

Figure 1: Mechanistic pathway of the Hugerschhoff reaction involving sulfenyl bromide formation and subsequent cyclization.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazard Note |

| (2-Methyl-4-nitrophenyl)thiourea | >98% | Substrate | Irritant |

| Liquid Bromine ( | ACS Reagent | Oxidant | Corrosive, Volatile, Toxic |

| Glacial Acetic Acid | >99% | Solvent | Corrosive, Flammable |

| Chloroform ( | ACS Reagent | Co-solvent (Optional) | Carcinogen |

| Ammonium Hydroxide ( | 25% | Basification | Corrosive |

| Sodium Bisulfite ( | Sat. Soln. | Quenching | Irritant |

Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL).

-

Mechanical stirrer (Magnetic stirring may fail due to slurry density).

-

Pressure-equalizing addition funnel.

-

Reflux condenser with calcium chloride guard tube (moisture sensitivity).

-

Ice-water bath and Oil bath.

-

Gas trap (for HBr fumes).

Experimental Protocol

Preparation and Addition (0 – 10 °C)

Rationale: Low temperature controls the exothermic formation of the sulfenyl bromide and prevents over-bromination of the activated ring.

-

Slurry Formation: In a fume hood, suspend 0.1 mol of (2-methyl-4-nitrophenyl)thiourea in 100 mL of glacial acetic acid.

-

Note: If solubility is poor, add up to 50 mL of Chloroform. The substrate does not need to be fully dissolved; the slurry will clear as the reaction proceeds.

-

-

Oxidant Setup: Charge the addition funnel with 0.105 mol (1.05 eq) of liquid bromine dissolved in 20 mL of glacial acetic acid.

-

Controlled Addition: Cool the reaction flask to <10°C using an ice bath. Add the bromine solution dropwise over 30–45 minutes .

-

Observation: The mixture will turn deep orange/red. A transient precipitate (perbromide complex) may form.

-

Thermal Cyclization (Reflux)

Rationale: The nitro group deactivates the ring. Room temperature is insufficient for the electrophilic attack on the deactivated carbon. Thermal energy is required to drive the elimination of HBr and aromatization.

-

Heating: Remove the ice bath. Equip the flask with a reflux condenser.[7]

-

Reflux: Heat the mixture to reflux (~118°C for pure AcOH) for 2–4 hours .

-

Endpoint Monitor: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6). The starting thiourea spot should disappear.

-

Visual Cue: The evolution of HBr gas (white fumes) will cease when the reaction is complete.

-

Workup and Isolation

Rationale: The product exists as a hydrobromide salt in the acid. It must be hydrolyzed and basified to isolate the free amine.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water .

-

Result: A solid precipitate (the hydrobromide salt or impurity complex) may form.

-

-

Basification: Adjust the pH of the slurry to pH 8–9 using Ammonium Hydroxide (

).-

Critical Step: This liberates the free base. The color often shifts to a bright yellow/orange.

-

-

Filtration: Filter the crude solid using a Buchner funnel. Wash copiously with water to remove ammonium bromide and residual acetic acid.

Purification

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (or an Ethanol/DMF mix if solubility is low).

-

Hot Filtration: Filter while hot to remove elemental sulfur or unreacted polymer residues.

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C. Collect the crystals.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the target benzothiazole.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale | Troubleshooting |

| Addition Temp | < 10°C | Prevents radical bromination of the methyl group. | If product is impure, lower addition temp to 0°C. |

| Reflux Time | 2–4 Hours | Nitro-deactivation requires high energy for ring closure. | If TLC shows SM, extend reflux or add 0.1 eq |

| Basification pH | 8 – 10 | Ensures complete deprotonation of the amine. | If yield is low, check filtrate pH; salt may be soluble. |

| Stoichiometry | 1.05 eq | Slight excess ensures conversion; large excess causes poly-bromination. | If "gum" forms, ensure stirring is vigorous during addition. |

Self-Validating the Protocol

-

The "Sulfur Test": During workup, if significant elemental sulfur is observed (yellow non-crystalline solid), it indicates decomposition of the thiourea rather than cyclization. This suggests the temperature during addition was too high.

-

Melting Point Check: The expected melting point for 2-amino-4-methyl-6-nitrobenzothiazole is high (typically >240°C ). A sharp MP confirms purity.

Green Chemistry Alternative (Application Note)

For labs restricting the use of liquid bromine, N-Bromosuccinimide (NBS) can be used as a solid-state oxidant.

-

Modification: Replace

with 1.1 eq of NBS . -

Catalyst: Use p-TsOH (0.1 eq) or strong acid catalysis.

-

Solvent: Acetonitrile or Methanol.

-

Advantage: Avoids handling corrosive liquid bromine; easier waste disposal.

-

Reference: See Jordan et al. for NBS-mediated cyclizations (Reference 3).

Safety Considerations

-

Bromine: Extremely toxic and corrosive. Causes severe burns. Must be handled in a functional fume hood. Have sodium thiosulfate solution ready to neutralize spills.

-

HBr Evolution: The reaction generates HBr gas. Use a gas trap (NaOH solution) connected to the condenser.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the crude product; use recrystallization.

References

-

Hugerschhoff, A. (1903). "Ueber die Einwirkung von Halogenen auf Arylthioharnstoffe" (On the action of halogens on arylthioureas). Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.

-

Gupta, A., et al. (2010).[2] "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research, 3(1), 13-23.[2]

-

Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using NBS/H2SO4." Tetrahedron Letters, 43(34), 6105-6107.

-

Laitonjam, W., & Nahakpam, L. (2018). "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Using (2-Methyl-4-nitrophenyl)thiourea as a ligand in metal complexes

Application Note: Synthesis, Coordination, and Biological Profiling of (2-Methyl-4-nitrophenyl)thiourea Metal Complexes

Executive Summary

This guide details the protocol for utilizing (2-Methyl-4-nitrophenyl)thiourea (MNPTU) as a ligand in transition metal coordination. The MNPTU ligand features a "push-pull" electronic structure: the electron-withdrawing nitro group (

Part 1: Ligand Design & Synthesis Strategy

Rationale:

Direct reaction of 2-methyl-4-nitroaniline with ammonium thiocyanate is often sluggish due to the deactivated nature of the aniline (caused by the

Protocol A: Synthesis of Ligand (MNPTU)

Reagents:

-

2-Methyl-4-nitroaniline (10 mmol)

-

Benzoyl isothiocyanate (11 mmol)

-

Acetone (Dry, 50 mL)

-

Sodium Hydroxide (10% aqueous solution)

Step-by-Step Workflow:

-

Activation: Dissolve 10 mmol of 2-methyl-4-nitroaniline in 30 mL of dry acetone in a round-bottom flask.

-

Addition: Add 11 mmol of benzoyl isothiocyanate dropwise with constant stirring at room temperature.

-

Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). A solid precipitate (the benzoyl-thiourea intermediate) typically forms.

-

Hydrolysis: Pour the reaction mixture into 50 mL of 10% NaOH solution and heat at

for 30 minutes to cleave the benzoyl group. -

Neutralization: Cool the solution and acidify with dilute HCl to pH 6. The target ligand, MNPTU, will precipitate as yellow crystals.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation: Melting point should be sharp (

, dec).

-

Part 2: Metal Complexation Protocols

Coordination Chemistry Insight: MNPTU acts primarily as a monodentate thione ligand coordinating via the Sulfur atom. However, in the presence of base (e.g., Acetate salts), it can deprotonate to form a monoanionic S,N-bidentate chelate .

Protocol B: General Complexation (Cu, Ni, Co, Zn)

Reagents:

-

Ligand (MNPTU): 2 mmol

-

Metal Salt (

or -

Solvent: Absolute Ethanol or Methanol

Procedure:

-

Ligand Solution: Dissolve 2 mmol of MNPTU in 20 mL of hot absolute ethanol.

-

Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol. Add this dropwise to the hot ligand solution.

-

Note: If using Chloride salts, the solution usually remains acidic, favoring monodentate S-coordination.

-

Note: If using Acetate salts, the basicity may trigger chelation.

-

-

Reflux: Reflux the mixture for 3–5 hours.

-

Observation: Color change indicates complexation (e.g., Cu(II) turns dark green/brown; Ni(II) turns yellowish-green).

-

-

Isolation: Cool to room temperature. If precipitate does not form immediately, reduce volume by 50% on a rotary evaporator and cool on ice.

-

Washing: Filter the solid, wash with cold ethanol (2x5 mL) and diethyl ether (to remove unreacted ligand). Dry in vacuo.[1][2]

Data Summary: Stoichiometry & Appearance

| Metal Ion | Salt Used | M:L Ratio | Typical Color | Coordination Geometry |

| Cu(II) | 1:2 | Dark Brown | Square Planar (S,N chelate) | |

| Ni(II) | 1:2 | Green/Yellow | Tetrahedral/Square Planar (S-bound) | |

| Zn(II) | 1:2 | White/Pale | Tetrahedral (S-bound) | |

| Co(II) | 1:2 | Blue/Pink | Tetrahedral/Octahedral |

Part 3: Characterization & Validation (Self-Correcting Systems)

To ensure scientific integrity, every synthesized complex must pass the following "Checkpoints."

Infrared Spectroscopy (FT-IR)

-

Ligand (Free): Look for the

stretch around -

Complex:

-

Shift: The

band should shift to a lower frequency (by -

N-H Stretch: If the N-H band (

) disappears, it indicates deprotonation (thiolate form). If it remains but shifts, it indicates thione form stabilized by H-bonding.

-

NMR Spectroscopy ( , DMSO-d6)

-

Diamagnetic Metals (Zn, Cd):

-

Observe the N-H protons (

).[3] -

Validation: A downfield shift (

) confirms coordination, as electron density is pulled toward the metal, deshielding the protons.

-

UV-Vis Spectroscopy

-

Look for Ligand-to-Metal Charge Transfer (LMCT) bands in the

region, which are absent in the free ligand. -

d-d transitions (weak bands

) reveal the geometry (e.g., Square Planar Ni(II) vs Tetrahedral).

Part 4: Visualization of Workflows

Workflow 1: Synthesis & Coordination Logic

Caption: Synthetic pathway from precursor aniline to specific metal coordination modes.

Workflow 2: Biological Screening Protocol (Application)

Caption: Standardized protocol for antimicrobial efficacy testing of MNPTU complexes.

Part 5: References & Authority

-

Ligand Synthesis & Properties:

-

Metal Coordination & Bioactivity:

-

Nimthong-Roldán, A., et al. (2016). "Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I)." Acta Crystallographica Section E, 73(1), 19-22. (Demonstrates S-monodentate coordination). Link

-

Mathur, N., et al. (2018).[9] "Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper." Open Chemistry Journal. (Highlights antifungal activity of nitro-phenyl thioureas). Link

-

Zou, Y., et al. (2025).[6][10] "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Biointerface Research in Applied Chemistry. Link

-

-

Structural Context:

-

Hu, J.H., et al. (2010). "Crystal Structure and Properties of N-Phenyl-N'-(2-nitrobenzoyl)thiourea." Asian Journal of Chemistry. (Provides comparative structural data for nitro-substituted thioureas). Link

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]

- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8 | Benchchem [benchchem.com]

- 5. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Solvent Selection for Reactions of (2-Methyl-4-nitrophenyl)thiourea

Abstract

(2-Methyl-4-nitrophenyl)thiourea is a versatile intermediate in synthetic organic chemistry, pivotal for the development of various heterocyclic compounds and pharmacologically active agents. The success of chemical transformations involving this substrate is profoundly influenced by the choice of reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving (2-Methyl-4-nitrophenyl)thiourea. We will delve into the theoretical principles governing solvent effects, present detailed protocols for systematic solvent screening, and offer data-driven recommendations to optimize reaction outcomes, ensuring both efficiency and safety.

Introduction: The Critical Role of the Solvent

In any chemical reaction, the solvent is not merely an inert medium but an active participant that can dramatically alter reaction rates, equilibria, and even the nature of the products formed.[1] For reactions involving (2-Methyl-4-nitrophenyl)thiourea, a molecule possessing a polarizable thiourea moiety, an electron-withdrawing nitro group, and an aromatic ring, solvent interactions are particularly critical. These functional groups can engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which stabilize or destabilize reactants and transition states to different extents.[1]

A judicious choice of solvent can:

-

Enhance the solubility of reactants, ensuring a homogeneous reaction mixture.

-

Stabilize charged intermediates or transition states, thereby accelerating the reaction rate.[2][3]

-

Influence the regioselectivity or stereoselectivity of a reaction.[4]

-

Facilitate product isolation and purification.

This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the complexities of solvent selection for this important class of compounds.

Theoretical Framework for Solvent Selection

The reactivity of (2-Methyl-4-nitrophenyl)thiourea is governed by the interplay of its functional groups. The thiourea group can act as a nucleophile, while the electron-withdrawing nitro group enhances the acidity of the N-H protons and influences the electron density of the aromatic ring. The choice of solvent will modulate these properties.

Key Solvent Parameters

-

Polarity and Dielectric Constant (ε): Polar solvents are generally preferred for reactions involving polar or charged species.[2] Solvents with a high dielectric constant can effectively solvate ions and stabilize polar transition states, which is often crucial in nucleophilic substitution or cyclization reactions involving thiourea derivatives.[1]

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors. While they excel at solvating anions, this can sometimes hinder the reactivity of anionic nucleophiles by creating a tight solvation shell.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipoles but lack acidic protons. They are poor at solvating anions, leaving them "naked" and more reactive. This often leads to significant rate enhancements in S_N2-type reactions.[3]

-

Logical Approach to Solvent Selection

The optimal solvent is highly dependent on the specific reaction mechanism. The following decision-making framework can guide the initial selection process.

Sources

Green chemistry methods for synthesizing (2-Methyl-4-nitrophenyl)thiourea

Executive Summary

This Application Note details the green synthesis of (2-Methyl-4-nitrophenyl)thiourea , a critical intermediate in the synthesis of bioactive heterocycles (e.g., aminobenzothiazoles, thiazinones) and a pharmacophore in antitubercular and antiviral drug discovery.

Traditional methods for synthesizing aryl thioureas often rely on toxic reagents like thiophosgene (CSCl

Target Molecule Profile[1][2]

-

IUPAC Name: 1-(2-Methyl-4-nitrophenyl)thiourea

-

CAS Number: 96009-89-5 (Generic aryl thiourea class reference)

-

Molecular Weight: 211.24 g/mol

-

Structure: Aniline derivative with a deactivating nitro group (

) at position 4 and a steric methyl group at position 2.-

Synthetic Challenge: The electron-withdrawing

group significantly reduces the nucleophilicity of the amine, making standard thermal condensation slow. The protocols below are optimized to overcome this electronic deactivation.

-

Decision Matrix: Selecting a Method

Use the following flowchart to select the optimal synthesis method based on your available equipment and scale.

Caption: Decision tree for selecting the optimal green synthesis protocol based on laboratory constraints.

Detailed Protocols

Method A: Microwave-Assisted Synthesis (Aqueous Media)

Best for: Rapid library synthesis, high purity, energy efficiency. Green Principle: Energy Efficiency, Safer Solvents (Water).

Mechanism: Microwave irradiation provides direct dielectric heating, rapidly reorienting the polar transition state. This is crucial for the 2-methyl-4-nitroaniline substrate, as the nitro group deactivates the amine; MW energy overcomes this activation barrier more effectively than convective heating.

Materials

-

2-Methyl-4-nitroaniline (1.0 eq)

-

Ammonium Thiocyanate (

) (2.0 eq) -

Conc. HCl (Catalytic amount, ~10 mol%)

-

Deionized Water

-

Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Protocol

-

Preparation: In a 10 mL microwave-compatible vial, suspend 2-methyl-4-nitroaniline (1 mmol, 152 mg) in 2 mL of deionized water.

-

Activation: Add Conc. HCl (0.1 mL). Stir for 1 minute to form the partial amine hydrochloride salt (improves solubility and reactivity).

-

Reagent Addition: Add Ammonium Thiocyanate (2 mmol, 152 mg). Cap the vial.

-

Irradiation: Program the microwave reactor:

-

Temperature: 100°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid upon cooling.

-

Isolation: Pour the mixture into ice-cold water (10 mL). Filter the solid precipitate under vacuum.[1]

-

Purification: Wash with cold water (

) to remove excess thiocyanate. Recrystallize from Ethanol:Water (8:2) if necessary.

Method B: PEG-400 Mediated Synthesis

Best for: Larger scales, labs without MW reactors. Green Principle: Benign Solvents, Catalysis (PEG acts as PTC).

Mechanism: Polyethylene Glycol-400 (PEG-400) acts as a dual solvent and phase-transfer catalyst. It complexes with the ammonium cation via its ether oxygens, leaving the thiocyanate anion (

Materials

-

2-Methyl-4-nitroaniline (1.0 eq)

-

Ammonium Thiocyanate (2.5 eq)

-

Conc. HCl (Catalytic, 2-3 drops)

Protocol

-

Dissolution: In a 50 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (5 mmol, 760 mg) in PEG-400 (10 mL).

-

Addition: Add Ammonium Thiocyanate (12.5 mmol, 950 mg) and 2-3 drops of Conc. HCl.

-

Reaction: Heat the mixture on an oil bath at 90-100°C for 90 minutes. Monitor by TLC (30% EtOAc in Hexane).

-

Note: The solution will darken; this is normal.

-

-

Extraction: Cool to room temperature. Add water (30 mL) to the PEG mixture.

-

Isolation: The product may precipitate.[1][4] If it forms an oil (common with PEG), extract with Ethyl Acetate (

). -

Recovery: Dry the organic layer over

and evaporate. -

Recycling: The aqueous PEG layer can be concentrated under vacuum to recover PEG-400 for reuse (up to 3 cycles).

Method C: Solvent-Free Mechanochemical Synthesis

Best for: "Zero Waste" goals, educational labs. Green Principle: Solvent Prevention, Atom Economy.[5]

Materials

-

2-Methyl-4-nitroaniline (1.0 eq)

-

Ammonium Thiocyanate (2.0 eq)

-

Solid Acid Catalyst: Sodium Bisulfate (

) or -

Mortar and Pestle (Agate preferred)

Protocol

-

Grinding: Place 2-methyl-4-nitroaniline (2 mmol), Ammonium Thiocyanate (4 mmol), and Sodium Bisulfate (1 mmol) in a mortar.

-

Reaction: Grind vigorously for 20–30 minutes. The friction generates local heat (micro-reactors) initiating the reaction. The mixture will turn into a sticky paste.

-

Workup: Add the paste to a beaker containing water (20 mL). Stir for 10 minutes to dissolve the inorganic salts (

, excess -

Filtration: Filter the remaining solid product.

-

Drying: Dry in an oven at 60°C.

Comparative Data Analysis

| Metric | Method A (Microwave) | Method B (PEG-400) | Method C (Grinding) | Traditional (Reflux/Benzene) |

| Reaction Time | 15 min | 90 min | 30 min | 6–12 Hours |

| Yield | 88–92% | 85–88% | 75–80% | 60–70% |

| Solvent | Water | PEG-400 (Recyclable) | None | Benzene/Toluene |

| Energy Input | Low (Short duration) | Medium | Very Low (Mechanical) | High (Prolonged reflux) |

| E-Factor | < 1.0 | ~ 1.5 | < 0.5 | > 10.0 |

Quality Control & Validation

To ensure the protocol was successful, validate the product using the following parameters.

Reaction Mechanism (Graphviz)

The transformation involves the formation of an amine hydrochloride salt followed by nucleophilic substitution.

Caption: General mechanistic pathway for the conversion of aniline to aryl thiourea.

Characterization Data[1][3][7][8][9][10][11][12][13]

-

Physical State: Yellowish crystalline solid.

-

Melting Point: Expected range 185–189°C (Lit. varies by purity).

-

IR Spectroscopy (KBr):

-

: Broad

-

&

-

:

-

: Broad

-

1H NMR (DMSO-d6, 400 MHz):

-

ppm (s, 3H,

-

ppm (s, 1H,

- ppm (m, 3H, Aromatic protons).

-

Broad singlet for

protons (exchangeable).

-

ppm (s, 3H,

Safety & Handling

-

2-Methyl-4-nitroaniline: Toxic if swallowed or inhaled. Use in a fume hood.

-

Ammonium Thiocyanate: Harmful. Contact with strong acids can liberate toxic Hydrogen Cyanide (

) gas. Always maintain pH control and do not mix with concentrated acids outside of the controlled catalytic amounts specified. -

Microwave Vials: Do not overfill. Leave at least 50% headspace to prevent over-pressurization.

References

-

Microwave-Assisted Synthesis: Rahatgaonkar, A. M., et al. "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole."[5] Asian Journal of Chemistry, vol. 21, no. 2, 2009.

-

Solvent-Free/Mechanochemical: Saeed, A., et al. "New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities." Bangladesh Journal of Pharmacology, vol. 11, 2016.[6][7]

-

PEG-400 Methodology: Babu, B. H., et al. "An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles." Journal of Chemical Sciences, vol. 125, 2013.

- Aqueous Synthesis: Castanheiro, R., et al. "Green Synthesis of Thiourea Derivatives." Green Chemistry Letters and Reviews.

-

General Aryl Thiourea Synthesis: "Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination." Green Chemistry, RSC, 2016.

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization & Handling of (2-Methyl-4-nitrophenyl)thiourea

Introduction: The Chemical Challenge

(2-Methyl-4-nitrophenyl)thiourea presents a distinct solubility paradox common to functionalized aryl thioureas. The thiourea moiety (

-

The Nitro Group (

): Increases polarity but often enhances crystal packing forces, making dissolution in water energy-intensive. -

The Methyl Group (

): Adds hydrophobic bulk, further reducing aqueous solubility ( -

The Thiourea Core: Susceptible to oxidative desulfurization and pH-dependent hydrolysis.

This guide provides a self-validating framework to overcome these barriers, ensuring your data reflects the compound's activity, not its precipitation artifacts.

Module 1: Solvent Selection & Stock Preparation

Q: What is the absolute best solvent for a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard, but Anhydrous Ethanol is a viable secondary option.

For (2-Methyl-4-nitrophenyl)thiourea, water is strictly a non-solvent for stock preparation. You must use a polar aprotic solvent to disrupt the strong intermolecular hydrogen bonding of the thiourea crystal lattice.

| Solvent | Solubility Potential | Suitability | Technical Note |

| DMSO (Anhydrous) | High (>50 mM typical) | Recommended | Excellent disruption of lattice energy; miscible with water. |

| DMF | High | Alternative | Toxic; interferes with some enzymatic assays. |

| Ethanol (100%) | Moderate | Secondary | Good for evaporation/coating; less stable for long-term storage. |

| Water/PBS | Negligible | Avoid | Will cause immediate suspension/precipitation. |

Protocol: Self-Validating Stock Preparation

-

Weighing: Weigh the compound into a glass vial (avoid plastics initially to prevent static loss).

-

Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–50 mM .

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

Validation Step: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.

-

Module 2: Aqueous Dilution & The "Crash-Out" Phenomenon

Q: Why does the compound precipitate immediately upon adding the stock to cell culture media?

A: You are experiencing "Solvent Shock." [1]

When a droplet of DMSO stock hits the aqueous media, the local DMSO concentration drops rapidly. The compound molecules, suddenly surrounded by water, aggregate faster than they can disperse. This is governed by the Oswald Ripening principle.

Troubleshooting: The "Step-Down" Dilution Protocol

Do not add high-concentration stock directly to the final assay plate. Use an intermediate dilution step.

The Workflow:

-

Stock: 50 mM in DMSO.

-

Intermediate: Dilute 1:10 into pure DMSO or 50% DMSO/Water (if stable) to get 5 mM.

-

Final: Spike the intermediate into the media while vortexing the media.

Visualizing the Precipitation Mechanism

Caption: Figure 1. Mechanism of "Solvent Shock" precipitation and the corrective Step-Down pathway to ensure assay stability.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need a higher concentration in water (>100 µM) for animal studies. DMSO is too toxic. What now?

A: Encapsulate the hydrophobic phenyl ring using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

The (2-Methyl-4-nitrophenyl) moiety is hydrophobic enough to fit inside the lipophilic cavity of β-cyclodextrin, while the outer shell remains water-soluble.

Formulation Protocol:

-

Vehicle Prep: Prepare a 20-40% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

-

Compound Addition:

-

Method A (Solid dispersion): Add solid compound to the CD solution. Sonicate for 30-60 mins at 37°C.

-

Method B (Co-solvent spike): Dissolve compound in minimal DMSO (e.g., 5% final vol), then slowly add to the CD solution with constant stirring.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant. If a pellet forms, you exceeded the solubility limit of the complex.

Module 4: Stability & Storage

Q: My solution turned yellow/orange over time. Is it still good?

A: Likely not. Color changes in thioureas often indicate oxidation or hydrolysis.

(2-Methyl-4-nitrophenyl)thiourea contains a nitro group (yellowish) and a thiourea core.

-

Oxidative Desulfurization: Thioureas can oxidize to ureas (replacing S with O) or form disulfide dimers. This is accelerated by light and high pH.

-

Nitro-Reduction: In biological reducing environments, the

group can reduce to an amine (

Storage Rules:

-

Solid: Store at -20°C, desiccated, protected from light.

-

DMSO Stock: Store at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Moisture absorption by DMSO will cause the compound to crash out inside the freezer vial.

-

Aqueous Soln: Prepare fresh. Do not store.

Summary: Troubleshooting Decision Tree

Caption: Figure 2. Rapid diagnostic logic for common handling issues.

References

-

BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025).[1][2][3]

-

Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture. (2025).[1][2][3]

-

PubChem. Compound Summary: (4-Nitrophenyl)thiourea (Analogous Structure).[2] National Library of Medicine.

-

MDPI. Solubility and Stability of Thiourea Derivatives in Polar Aprotic Solvents. (2024).[4][5][6][7]

-

International Atomic Energy Agency (IAEA). Measurement and correlation of solubility of thiourea in two solvent mixtures. (2016).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 5. Review Reports - Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate | MDPI [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. cellculturedish.com [cellculturedish.com]

Technical Support Center: Recrystallization of (2-Methyl-4-nitrophenyl)thiourea

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of (2-Methyl-4-nitrophenyl)thiourea. Herein, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.

Introduction to Recrystallization of (2-Methyl-4-nitrophenyl)thiourea

(2-Methyl-4-nitrophenyl)thiourea is a substituted thiourea derivative containing a nitroaromatic moiety. The presence of these functional groups dictates its solubility and crystallization behavior. The nitro group, being electron-withdrawing, and the thiourea group, capable of hydrogen bonding, contribute to the compound's polarity. Successful recrystallization, a critical step for obtaining high-purity material, hinges on the selection of an appropriate solvent system that exploits these molecular features. An ideal solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, which is crucial for maximizing product recovery.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for (2-Methyl-4-nitrophenyl)thiourea?

A1: The foundational step is to identify a suitable solvent or solvent system.[2] Given that (2-Methyl-4-nitrophenyl)thiourea is a polar molecule due to the nitro and thiourea groups, polar solvents are a logical starting point, following the "like dissolves like" principle.[1] Alcoholic solvents are often a good choice for nitroaryl compounds.[1][3] A systematic solvent screening with small amounts of your crude product in solvents like ethanol, methanol, isopropanol, and ethyl acetate is highly recommended to empirically determine the best option.[3]

Q2: My (2-Methyl-4-nitrophenyl)thiourea is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent, often because the compound's melting point is lower than the solvent's boiling point.[1] It can also be caused by a high concentration of impurities.[1] To resolve this, reheat the solution to fully dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Subsequently, allow the solution to cool much more slowly to encourage crystal nucleation over oil formation.[1]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This is a common issue known as supersaturation. Crystallization can often be induced by:

-

Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solution's surface. The microscopic scratches on the glass can provide nucleation sites.[1]

-

Seeding: If you have a small crystal of pure (2-Methyl-4-nitrophenyl)thiourea, add it to the solution to act as a template for crystal growth.

-

Cooling further: Once the flask has reached room temperature without crystallization, placing it in an ice bath can help to induce precipitation and maximize the yield of crystals.[2]

Q4: When is a mixed-solvent system recommended for recrystallizing (2-Methyl-4-nitrophenyl)thiourea?

A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is particularly useful when your compound is excessively soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" solvent) at all temperatures.[1][3] The technique involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until persistent cloudiness is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate before allowing the solution to cool slowly.[3]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Crystal Yield | - Too much solvent was used. - The solution was not sufficiently cooled. - The chosen solvent is too good at all temperatures. | - Evaporate some of the solvent to increase the concentration of the solute and then cool again. - Cool the solution in an ice bath to maximize precipitation.[2] - Re-evaluate your solvent choice or consider a mixed-solvent system.[1][3] |

| Formation of an Oil Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - The solution was cooled too rapidly. - High concentration of impurities. | - Reheat the solution, add more solvent, and allow it to cool more slowly.[1][2] - Choose a solvent with a lower boiling point.[2] - Consider a preliminary purification step like column chromatography if impurities are significant.[2][4] |